2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
The compound 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by:
- A pyrazolo[4,3-d]pyrimidine core with a 7-oxo group.
- 2-ethyl and 6-[(4-methylphenyl)methyl] substituents on the bicyclic scaffold.
- A sulfanyl (-S-) linkage connecting the core to an N-(4-ethylphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-4-18-10-12-20(13-11-18)26-22(31)16-33-25-27-21-15-29(5-2)28-23(21)24(32)30(25)14-19-8-6-17(3)7-9-19/h6-13,15H,4-5,14,16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTCLWMECDECDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CN(N=C3C(=O)N2CC4=CC=C(C=C4)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include pyrazolo[4,3-d]pyrimidine derivatives, which undergo various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, thiols, and amides. The reaction conditions usually involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, thiols, and amides in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups, modifying the compound’s properties.
Scientific Research Applications
Pharmaceutical Development
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, which has been extensively studied for its pharmacological properties. The following applications have been documented:
- Anticancer Activity : Pyrazolo[4,3-d]pyrimidines are known for their anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation across various cell lines. For instance, compounds similar to this structure have shown IC50 values in the low micromolar range against MCF7 and HCT116 cancer cells, indicating potent anticancer activity .
- Anti-inflammatory Properties : The pyrazole moiety is recognized for its anti-inflammatory effects. Compounds with similar structures have demonstrated efficacy in reducing inflammation in preclinical models, suggesting that this compound may also exhibit these properties .
Biochemical Research
Beyond therapeutic applications, this compound can serve as a valuable tool in biochemical research:
- Mechanistic Studies : The unique structural features of this compound allow it to act as a probe to study specific biological pathways. Its ability to interact with various biological targets can help elucidate mechanisms underlying disease processes or drug actions .
Synthetic Methodologies
The synthesis of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves several key steps:
| Step | Description |
|---|---|
| 1 | Formation of the pyrazolo[4,3-d]pyrimidine core through cyclization of appropriate precursors under acidic or basic conditions. |
| 2 | Introduction of the sulfanyl group via nucleophilic substitution reactions. |
| 3 | Functionalization with aromatic substituents through alkylation reactions. |
| 4 | Formation of the acetamide group through acylation reactions using acyl chlorides or anhydrides. |
Recent advancements in synthetic methodologies have focused on optimizing these steps to improve yields and reduce reaction times through techniques such as microwave-assisted synthesis .
Case Studies and Research Findings
Numerous studies have highlighted the potential applications of pyrazolo[4,3-d]pyrimidine derivatives:
- Anticancer Screening : A study identified novel anticancer compounds through screening libraries against multicellular spheroids, revealing several promising candidates with significant cytotoxic effects against various cancer cell lines .
- Biological Activity Profiling : Research has demonstrated that pyrazolo derivatives exhibit a wide range of biological activities including anti-microbial and anti-convulsant effects, further supporting their versatility in drug development .
Mechanism of Action
The mechanism of action of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural or functional similarities with the target molecule:
Compound A :
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide
- Core : Pyrazolo[4,3-d]pyrimidine with 7-oxo.
- Substituents :
- 1-Ethyl, 6-(4-fluorobenzyl), and 3-methyl on the core.
- Sulfanyl-linked N-(2-furylmethyl)acetamide .
- Key Differences :
Compound B :
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Core: Thieno[3,2-d]pyrimidine (sulfur-containing heterocycle).
- Substituents :
- 3-(4-methylphenyl) and 4-oxo groups.
- Sulfanyl-linked N-[4-(trifluoromethoxy)phenyl]acetamide .
- Key Differences: The thieno-pyrimidine core confers distinct electronic properties vs. pyrazolo-pyrimidine. The trifluoromethoxy group in Compound B enhances metabolic stability compared to the target’s 4-ethylphenyl .
Compound C :
N-[4-[2-(2-Amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid
- Core : Pyrrolo[2,3-d]pyrimidine.
- Substituents: 2-Amino-4-ethyl on the core. Glutamic acid side chain for folate enzyme inhibition.
- Key Differences: The target lacks the amino-glutamic acid moiety, suggesting divergent biological targets (e.g., kinase vs. TS/DHFR inhibition) .
Key Observations :
- Lipophilicity : The target’s 4-ethylphenyl and 4-methylbenzyl groups increase logP compared to polar derivatives (e.g., Compound C’s glutamic acid).
- Enzyme Selectivity : The absence of a sulfonamide or glutamic acid moiety suggests the target may prioritize kinase over folate enzyme targets.
- Metabolic Stability : Fluorinated or trifluoromethoxy groups (Compound B) often improve stability, whereas the target’s ethyl groups may reduce metabolic clearance .
Biological Activity
The compound 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a novel pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex molecular structure that includes a sulfanyl group and an acetamide moiety, which are critical for its pharmacological properties. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 493.6 g/mol. The structural complexity suggests significant steric and electronic interactions that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 493.6 g/mol |
| Structure | Pyrazolo[4,3-d]pyrimidine derivative |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[4,3-d]pyrimidine class. For instance:
- Cell Line Studies : In vitro assays have demonstrated that similar pyrazolo derivatives exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For example, compounds with similar structures have shown IC50 values as low as 0.39 µM against HCT116 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.46 |
| Compound B | HCT116 | 0.39 |
| Compound C | A375 | 4.2 |
The mechanism of action for these compounds often involves inhibition of key enzymes or pathways related to cancer progression:
- Cyclin-dependent Kinase (CDK) Inhibition : Several derivatives have been identified as potent inhibitors of CDK2, which plays a crucial role in cell cycle regulation.
- Aurora Kinase Inhibition : Some compounds have shown to inhibit Aurora-A kinase, a critical regulator of mitosis.
Anti-inflammatory Activity
Beyond anticancer properties, pyrazolo derivatives have also been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Case Studies
- Study on Pyrazolo Derivatives : A study published in Nature explored various pyrazolo derivatives and their effects on cancer cell lines. It reported that certain compounds exhibited promising results in reducing tumor growth in xenograft models .
- Screening Library Approach : Another research effort involved screening a library of pyrazolo compounds against multicellular spheroids to identify novel anticancer agents. The study found several candidates with significant efficacy .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction intermediates be optimized?
Answer: The synthesis of pyrazolo-pyrimidine derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones or β-ketoesters, followed by sulfanyl acetamide coupling. For example, analogous compounds with pyrimidine cores (e.g., thiazolo[3,2-a]pyrimidines) are synthesized via Knoevenagel condensation and cyclization steps under reflux conditions . Optimization of intermediates can be achieved through Design of Experiments (DoE) by varying solvent polarity (DMF, ethanol), temperature (80–120°C), and catalyst loading. Monitoring via TLC or HPLC ensures purity (>95%) .
Q. How should researchers validate the structural integrity of this compound?
Answer: Structural validation requires a combination of single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination (as demonstrated for similar pyrimidine derivatives ) and spectroscopic methods :
- NMR : Confirm substituent positions (e.g., ethyl groups at pyrimidine C2 and acetamide N-aryl).
- HRMS : Verify molecular weight (e.g., expected [M+H]+ ion).
- FTIR : Identify key functional groups (C=O at ~1700 cm⁻¹, S–C stretch at ~650 cm⁻¹).
Cross-referencing with computational models (e.g., DFT-optimized geometries) enhances reliability .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the sulfanyl-acetamide moiety in catalytic or biological systems?
Answer: Advanced methods include:
- Reaction Path Search (RPS) : Quantum chemical calculations (e.g., Gaussian, ORCA) map energy profiles for sulfanyl group interactions, such as nucleophilic substitution or radical-mediated pathways .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO/water mixtures) on acetamide conformation and hydrogen-bonding networks .
- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
Answer: Contradictions often arise from assay-specific variables (e.g., cell line variability, solvent effects). A systematic approach includes:
- Factorial Design : Test combinations of concentration (1–100 µM), incubation time (24–72 hrs), and solvent (DMSO vs. PEG-400) .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assay) to distinguish target-specific vs. cytotoxic effects.
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends or outliers .
Q. What methodologies enable the study of structure-activity relationships (SAR) for derivatives of this compound?
Answer: SAR exploration requires:
- Parallel Synthesis : Introduce substituents at the pyrimidine C5 (sulfanyl group), acetamide N-aryl, or ethyl side chains. For example, replace 4-ethylphenyl with halogenated aryl groups to assess electronic effects .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using regression models .
- Crystallographic Data : Correlate ligand-protein interactions (e.g., hydrogen bonds with kinase ATP pockets) with IC₅₀ values .
Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?
Answer:
- Co-Solvent Systems : Test PEG-400, cyclodextrins, or lipid-based formulations to enhance aqueous solubility (>50 µg/mL) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and pH extremes (1–13) to identify degradation pathways (e.g., hydrolysis of the acetamide bond) .
- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability in rodent models .
Q. What experimental designs are suitable for scaling up synthesis without compromising yield or purity?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Membrane Separation : Purify intermediates using nanofiltration or reverse osmosis to remove byproducts (e.g., unreacted starting materials) .
- Flow Chemistry : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce reaction time (e.g., from 24 hrs to 2 hrs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
